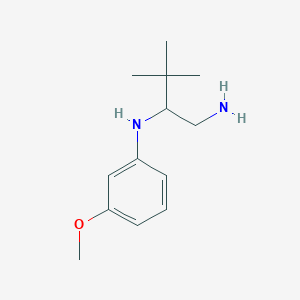
2-Amino-5-iodoisophthalic acid
Overview
Description
2-Amino-5-iodoisophthalic acid is a chemical compound with the molecular formula C8H6INO4 . It has a molecular weight of 307.04 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H6INO4/c9-3-1-4 (7 (11)12)6 (10)5 (2-3)8 (13)14/h1-2H,10H2, (H,11,12) (H,13,14) . This code provides a specific description of the molecule’s structure.
Scientific Research Applications
Protein Structure Determination
2-Amino-5-iodoisophthalic acid and its derivatives have been used in protein structure determination. One study utilized 5-Amino-2,4,6-tribromoisophthalic acid as a phasing tool for protein structure determination by MAD phasing. This represents a novel class of compounds for heavy-atom derivatization, combining heavy atoms with amino and carboxyl groups for binding to proteins (Beck, Gruene, & Sheldrick, 2010).
Synthesis of Medical Intermediates
5-Amino-2,4,6-triiodoisophthalic acid, a derivative of this compound, has been synthesized as an intermediate for nonionic iodinated X-ray contrast agents. This compound was produced from isophthalic acid through a three-step procedure, demonstrating its importance in medical imaging applications (Fei, 2001).
Biodegradation Studies
A study on 5-Amino-2,4,6-triiodoisophthalic acid (a precursor and intermediate of triiodinated contrast media) showed its anaerobic conversion by sludge from a wastewater treatment plant. This study highlighted the environmental impact and biodegradation pathways of such compounds, which are significant in assessing their ecological footprint (Lecouturier, Rochex, & Lebeault, 2003).
Application in Fluorescent Probes
The effect of an amino group on the selective and ultrafast detection of TNP in water using fluorescent organic probes was studied. Probes derived from 5-((4,6-Diamino-1,3,5-triazin-2-yl)amino)isophthalic acid and its variants were used for the selective and ultrafast sensing of 2,4,6-trinitrophenol (TNP) in water, demonstrating the compound's utility in environmental monitoring (Das & Mandal, 2018).
Magnetic Properties of Transition Metal Cation Polymers
A study explored the synthesis, structures, and magnetic properties of novel 5-aminoisophthalic acid (AIP) bridged polymers. These polymers exhibited unique antiferromagnetic and ferromagnetic behaviors, indicating potential applications in materials science and magnetic studies (Wu, Lu, Yang, Zhuang, & Huang, 2002).
Synthesis of Metal-Organic Frameworks
Amino acid-based metal-organic frameworks (MOFs) using 5-aminoisophthalates of cobalt and nickel were prepared. These MOFs displayed unique structural and magnetic properties, highlighting the versatility of this compound derivatives in constructing advanced materials (Sarma, Ramanujachary, Lofland, Magdaleno, & Natarajan, 2009).
Mechanism of Action
Mode of Action
It is known that amino acids can interact with various targets in the body, influencing physiological functions related to nutrition, sensory perception, and biological regulation .
Biochemical Pathways
Amino acids are known to be involved in numerous metabolic pathways, including protein synthesis and energy production
properties
IUPAC Name |
2-amino-5-iodobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2H,10H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBVXBCXGXFTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B1374215.png)


![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid](/img/structure/B1374219.png)
![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374220.png)



![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)

![1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1374230.png)
![1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one](/img/structure/B1374232.png)

